molecular formula C8H7BrO2 B2772872 4-Bromo-2-hydroxy-6-methylbenzaldehyde CAS No. 1427438-58-1

4-Bromo-2-hydroxy-6-methylbenzaldehyde

Cat. No. B2772872
M. Wt: 215.046
InChI Key: XXDBEJYASPBHLS-UHFFFAOYSA-N
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Description

“4-Bromo-2-hydroxy-6-methylbenzaldehyde” is a chemical compound with the CAS Number: 1427438-58-1 . It has a molecular weight of 215.05 and its linear formula is C8H7BrO2 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-hydroxy-6-methylbenzaldehyde” is represented by the linear formula C8H7BrO2 . It consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a methyl group .


Physical And Chemical Properties Analysis

“4-Bromo-2-hydroxy-6-methylbenzaldehyde” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Electrochemical Synthesis and Biomedical Applications Electrochemical methods have been explored for synthesizing compounds that could have implications for biomedical applications. For instance, an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde led to the synthesis of compounds with potential for regulating inflammatory diseases. These compounds, synthesized through complex reactions involving brominated and hydroxylated benzaldehydes, have shown promise in docking studies, suggesting their utility in biomedical research (Ryzhkova, Ryzhkov, & Elinson, 2020).

Chemical Synthesis and Analytical Applications The versatility of halogenated benzaldehydes extends to chemical synthesis and analytical chemistry. For example, 2-Bromo-4-methylbenzaldehyde has been utilized in diazotization reactions, showcasing its role in synthesizing various chemical compounds. Such methodologies highlight the chemical reactivity and utility of brominated aldehydes in creating more complex molecules (Jolad & Rajagopalan, 2003).

Environmental and Ecological Studies Research has also focused on the transformations of halogenated aromatic aldehydes by anaerobic bacteria, shedding light on the environmental fate of these compounds. Studies demonstrate that such compounds can undergo oxidation and reduction, leading to the formation of carboxylic acids and hydroxymethyl groups. This research provides insights into the biodegradation processes of halogenated compounds in natural environments (Neilson, Allard, Hynning, & Remberger, 1988).

Polymer Chemistry and Electrochemistry In polymer science, the study of the electrochemical behavior of acrylamide polymers functionalized with Schiff bases derived from hydroxy and bromobenzaldehydes has provided insights into the electroactive properties of these materials. Such research not only expands the understanding of polymer chemistry but also opens up possibilities for the development of new materials with specific electrochemical characteristics (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Natural Product Synthesis and Activity The synthesis of natural product derivatives, such as chalcones and benzopyrans, from halogenated benzaldehydes highlights another area of application. These compounds are synthesized for their potential biological activities, including antioxidant and antibacterial properties. Such studies not only contribute to the field of organic synthesis but also to the search for new compounds with significant biological activities (Rijal, Haryadi, & Anwar, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-2-hydroxy-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBEJYASPBHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxy-6-methylbenzaldehyde

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